N-{3-[(4-bromophenyl)sulfanyl]-5-nitrophenyl}-5-(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide
Description
N-{3-[(4-bromophenyl)sulfanyl]-5-nitrophenyl}-5-(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide is a complex organic compound with a unique structure that combines various functional groups
Properties
Molecular Formula |
C27H17BrF3N5O3S |
|---|---|
Molecular Weight |
628.4 g/mol |
IUPAC Name |
N-[3-(4-bromophenyl)sulfanyl-5-nitrophenyl]-5-(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide |
InChI |
InChI=1S/C27H17BrF3N5O3S/c1-15-2-4-16(5-3-15)23-13-24(27(29,30)31)35-25(34-23)22(14-32-35)26(37)33-18-10-19(36(38)39)12-21(11-18)40-20-8-6-17(28)7-9-20/h2-14H,1H3,(H,33,37) |
InChI Key |
JKJUUNMQLWLSDH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=C(C=NN3C(=C2)C(F)(F)F)C(=O)NC4=CC(=CC(=C4)SC5=CC=C(C=C5)Br)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-{3-[(4-bromophenyl)sulfanyl]-5-nitrophenyl}-5-(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically starts with the preparation of the pyrazolo[1,5-a]pyrimidine core, followed by the introduction of the bromophenyl, nitrophenyl, methylphenyl, and trifluoromethyl groups. Industrial production methods may involve optimization of these steps to ensure high yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The presence of the sulfanyl group allows for oxidation reactions, potentially forming sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amine under appropriate conditions.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, allowing for the introduction of different substituents. Common reagents and conditions for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as palladium on carbon, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-{3-[(4-bromophenyl)sulfanyl]-5-nitrophenyl}-5-(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure allows for the study of interactions with biological macromolecules.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, the trifluoromethyl group can enhance binding affinity to certain proteins, while the nitrophenyl and bromophenyl groups may interact with different biological targets. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar compounds include other pyrazolo[1,5-a]pyrimidine derivatives with different substituents. For example:
- N-{3-[(4-bromophenyl)sulfanyl]-5-nitrophenyl}-5-(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide is unique due to its combination of bromophenyl, nitrophenyl, methylphenyl, and trifluoromethyl groups.
- Other similar compounds may have different substituents, such as chloro or methoxy groups, which can alter their chemical and biological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
